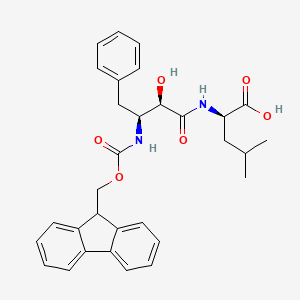![molecular formula C44H87NO5 B11929099 undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11929099.png)
undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate is a complex organic compound that belongs to the class of esters This compound is characterized by its long aliphatic chains and the presence of multiple functional groups, including ester, ether, ketone, and amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate typically involves multiple steps, including esterification, etherification, and amination reactions. A common synthetic route is as follows:
Esterification: The initial step involves the esterification of undecanoic acid with 7-heptadecan-9-yloxy-7-oxoheptanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Etherification: The resulting ester is then subjected to etherification with 2-hydroxyethylamine. This step requires the use of a base such as sodium hydride to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the ester.
Amination: The final step involves the amination of the etherified product with heptanoic acid. This reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, advanced purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids and ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols and amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and ether functional groups, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, amines in the presence of a coupling agent.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or aminated derivatives.
Applications De Recherche Scientifique
Undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying esterification and etherification reactions. It is also used in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Industry: Utilized in the formulation of specialty chemicals, including surfactants and emulsifiers, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the compound can interact with specific proteins, inhibiting their function and leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate: Similar structure but with an octanoate group instead of a heptanoate group.
Undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]hexanoate: Similar structure but with a hexanoate group instead of a heptanoate group.
Uniqueness
Undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate is unique due to its specific combination of functional groups and long aliphatic chains, which confer distinct physicochemical properties. Its amphiphilic nature and ability to interact with both hydrophilic and hydrophobic environments make it particularly valuable in various applications, including drug delivery and specialty chemical formulations.
Propriétés
Formule moléculaire |
C44H87NO5 |
|---|---|
Poids moléculaire |
710.2 g/mol |
Nom IUPAC |
undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate |
InChI |
InChI=1S/C44H87NO5/c1-4-7-10-13-16-17-18-25-32-41-49-43(47)35-28-21-23-30-37-45(39-40-46)38-31-24-22-29-36-44(48)50-42(33-26-19-14-11-8-5-2)34-27-20-15-12-9-6-3/h42,46H,4-41H2,1-3H3 |
Clé InChI |
RYEBZRMQRLYRDJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOC(=O)CCCCCCN(CCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(1S,2R,3R,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate](/img/structure/B11929036.png)



![4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B11929067.png)
![2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+)](/img/structure/B11929070.png)
![4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid](/img/structure/B11929071.png)



![5-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B11929091.png)
